
(3S,4R)-4-(butylamino)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure It is characterized by the presence of a butylamino group at the 4th position and a hydroxyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.
Introduction of Butylamino Group: The butylamino group can be introduced through nucleophilic substitution reactions using butylamine as the nucleophile.
Hydroxylation: The hydroxyl group at the 3rd position can be introduced via oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production methods for (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The butylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the butylamino group may yield primary amines.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The butylamino group may interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-4-(Methylamino)tetrahydrofuran-3-ol: Similar structure with a methylamino group instead of a butylamino group.
(3S,4R)-4-(Ethylamino)tetrahydrofuran-3-ol: Similar structure with an ethylamino group instead of a butylamino group.
(3S,4R)-4-(Propylamino)tetrahydrofuran-3-ol: Similar structure with a propylamino group instead of a butylamino group.
Uniqueness
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. The length and hydrophobicity of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(3S,4R)-4-(butylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-9-7-5-11-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
YWHFWPDLRPNPPM-HTQZYQBOSA-N |
Isomerische SMILES |
CCCCN[C@@H]1COC[C@H]1O |
Kanonische SMILES |
CCCCNC1COCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


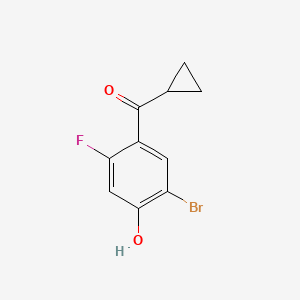
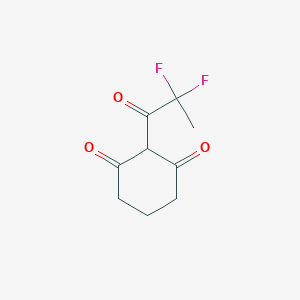
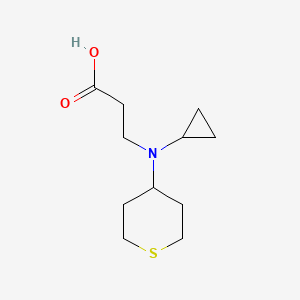
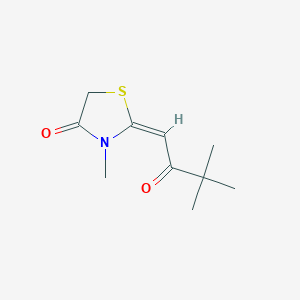
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
![{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B13324839.png)

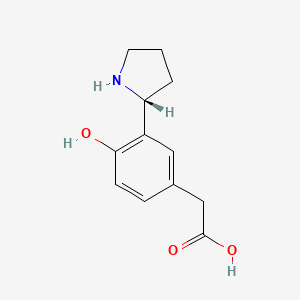
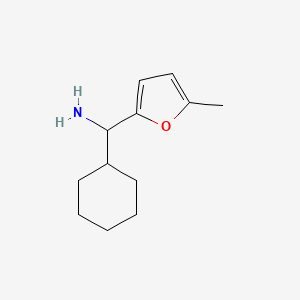
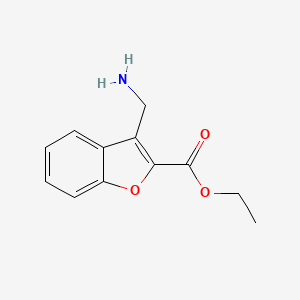
![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)

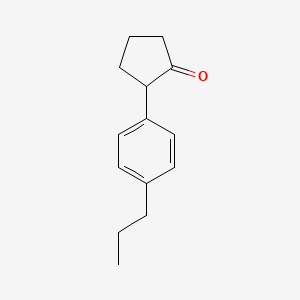
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)
